molecular formula C9H11F3O2S B2663639 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione CAS No. 128402-12-0

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione

Cat. No.: B2663639
CAS No.: 128402-12-0
M. Wt: 240.24
InChI Key: YDOQORTWZHTGLJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is a chemical compound with the molecular formula C₉H₁₁F₃O₂S. It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) on a cyclohexane ring. The compound also features a trifluoromethylsulfanyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with two carbonyl groups at the 1 and 3 positions. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group is introduced via nucleophilic substitution reactions. Common reagents include trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF₃SCl) or trifluoromethylsulfenyl bromide (CF₃SBr).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Product Isolation and Purification: Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Alkanes: From reduction reactions.

    Various Derivatives: From substitution reactions.

Scientific Research Applications

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel β-diketones and related compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The β-diketone moiety can chelate metal ions, potentially inhibiting metalloenzymes and disrupting metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.

    2-[(Trifluoromethyl)sulfanyl]-1,3-cyclohexanedione: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

    5,5-Dimethyl-2-[(methylthio)]-1,3-cyclohexanedione: Contains a methylthio group instead of a trifluoromethylsulfanyl group, leading to different chemical behavior.

Uniqueness

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is unique due to the presence of both the dimethyl and trifluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2S/c1-8(2)3-5(13)7(6(14)4-8)15-9(10,11)12/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQORTWZHTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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